molecular formula C22H23NO5 B2741870 Methyl 3-(methoxycarbonyl)-2-((phenylcyclopentyl)carbonylamino)benzoate CAS No. 1024151-75-4

Methyl 3-(methoxycarbonyl)-2-((phenylcyclopentyl)carbonylamino)benzoate

Cat. No.: B2741870
CAS No.: 1024151-75-4
M. Wt: 381.428
InChI Key: YSFNGHLIAGDGQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(methoxycarbonyl)-2-((phenylcyclopentyl)carbonylamino)benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a phenylcyclopentyl group, and a carbonylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(methoxycarbonyl)-2-((phenylcyclopentyl)carbonylamino)benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoate ester, followed by the introduction of the phenylcyclopentyl group through a Friedel-Crafts acylation reaction. The final step involves the formation of the carbonylamino linkage using a coupling reagent such as dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methoxycarbonyl)-2-((phenylcyclopentyl)carbonylamino)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or esters with different substituents.

Scientific Research Applications

Methyl 3-(methoxycarbonyl)-2-((phenylcyclopentyl)carbonylamino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-(methoxycarbonyl)-2-((phenylcyclopentyl)carbonylamino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(methoxycarbonyl)-2-((phenylcyclohexyl)carbonylamino)benzoate: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    Ethyl 3-(methoxycarbonyl)-2-((phenylcyclopentyl)carbonylamino)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 3-(methoxycarbonyl)-2-((phenylcyclopentyl)carbonylamino)benzoate is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

dimethyl 2-[(1-phenylcyclopentanecarbonyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-27-19(24)16-11-8-12-17(20(25)28-2)18(16)23-21(26)22(13-6-7-14-22)15-9-4-3-5-10-15/h3-5,8-12H,6-7,13-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFNGHLIAGDGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)C(=O)OC)NC(=O)C2(CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.